molecular formula C12H18O3 B14496750 (3R)-3,7-Dimethyl-6-oxoocta-1,7-dien-3-yl acetate CAS No. 63525-02-0

(3R)-3,7-Dimethyl-6-oxoocta-1,7-dien-3-yl acetate

Cat. No.: B14496750
CAS No.: 63525-02-0
M. Wt: 210.27 g/mol
InChI Key: UGSCGYILWYOHQT-LBPRGKRZSA-N
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Description

(3R)-3,7-Dimethyl-6-oxoocta-1,7-dien-3-yl acetate is an organic compound with the molecular formula C12H20O3 This compound is characterized by its unique structure, which includes a ketone group, a double bond, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3,7-Dimethyl-6-oxoocta-1,7-dien-3-yl acetate typically involves the reaction of a suitable precursor with acetic anhydride in the presence of a catalyst. One common method is the esterification of (3R)-3,7-Dimethyl-6-oxoocta-1,7-dien-3-ol with acetic anhydride under acidic conditions. The reaction is usually carried out at a temperature range of 50-70°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of reactants and removal of products, which helps in maintaining the desired reaction conditions and improving the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3R)-3,7-Dimethyl-6-oxoocta-1,7-dien-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or ethers.

Scientific Research Applications

(3R)-3,7-Dimethyl-6-oxoocta-1,7-dien-3-yl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (3R)-3,7-Dimethyl-6-oxoocta-1,7-dien-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, modulating biochemical pathways and exerting their effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes and receptors involved in metabolic and signaling processes.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3,7-Dimethyl-6-octen-1-yl acetate: Similar structure but lacks the ketone group.

    (3R)-3,7-Dimethyl-6-oxooctanoic acid: Similar structure but has a carboxylic acid group instead of an acetate ester.

Uniqueness

(3R)-3,7-Dimethyl-6-oxoocta-1,7-dien-3-yl acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions

Properties

CAS No.

63525-02-0

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

[(3R)-3,7-dimethyl-6-oxoocta-1,7-dien-3-yl] acetate

InChI

InChI=1S/C12H18O3/c1-6-12(5,15-10(4)13)8-7-11(14)9(2)3/h6H,1-2,7-8H2,3-5H3/t12-/m0/s1

InChI Key

UGSCGYILWYOHQT-LBPRGKRZSA-N

Isomeric SMILES

CC(=C)C(=O)CC[C@](C)(C=C)OC(=O)C

Canonical SMILES

CC(=C)C(=O)CCC(C)(C=C)OC(=O)C

Origin of Product

United States

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